1-Methoxyisoquinolin-4-amine
CAS No.:
Cat. No.: VC17892164
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-methoxyisoquinolin-4-amine |
| Standard InChI | InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,11H2,1H3 |
| Standard InChI Key | PDFXBZBPFXAEOQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C2=CC=CC=C21)N |
Introduction
Chemical Identity and Structural Features
1-Methoxyisoquinolin-4-amine has the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound’s structure consists of a bicyclic isoquinoline core substituted with a methoxy group at position 1 and an amino group at position 4 (Figure 1). Key physicochemical properties, such as density and melting/boiling points, remain unreported in the literature .
Table 1: Molecular Data for 1-Methoxyisoquinolin-4-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1781894-89-0 | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| Density | N/A | |
| Boiling Point | N/A | |
| Melting Point | N/A |
The absence of reported physicochemical data underscores the need for further experimental characterization.
Synthesis and Structural Elucidation
While no direct synthesis route for 1-Methoxyisoquinolin-4-amine has been published, analogous isoquinoline derivatives provide methodological insights. For example:
Palladium-Catalyzed Cross-Coupling
The synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives involves palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to introduce substituents to the quinoline core . Similar strategies could theoretically apply to functionalize the isoquinoline scaffold of 1-Methoxyisoquinolin-4-amine.
Nucleophilic Substitution
4-Chloro-7-substituted quinolines react with mono- or diamines under thermal conditions to yield 4-aminoquinoline derivatives . By analogy, 1-methoxyisoquinoline intermediates might undergo nucleophilic substitution with ammonia or amines to introduce the 4-amino group.
Structural Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure of isoquinoline analogs . For instance, HMBC correlations in NMR spectra help assign methoxy and amino group positions .
Physicochemical Properties and Stability
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Hydrophobicity: The aromatic isoquinoline core and methoxy group likely confer moderate lipophilicity, comparable to LogP values of ~2.4 reported for 4-methoxycyclohexan-1-amine derivatives .
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Acid-Base Behavior: The amino group at position 4 may act as a weak base, protonating under acidic conditions.
Biological Activities of Structural Analogs
Although direct biological studies on 1-Methoxyisoquinolin-4-amine are absent, related compounds exhibit promising activities:
Cytotoxic Effects
4-Aminoquinoline derivatives demonstrate potent cytotoxicity against breast cancer cell lines (e.g., MCF7, MDA-MB-468) . For example, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine inhibits MDA-MB-468 cells with IC₅₀ values lower than chloroquine .
Enzyme Inhibition
Isoquinoline alkaloids, such as puniceusines, inhibit protein tyrosine phosphatases (PTPs), which are therapeutic targets for diabetes and cancer . The methoxy and amino groups in 1-Methoxyisoquinolin-4-amine could similarly modulate enzyme activity.
Receptor Modulation
1H-imidazo[4,5-c]quinolin-4-amine derivatives act as positive allosteric modulators (PAMs) of the adenosine A₃ receptor (A₃AR), showing subtype selectivity . Structural similarities suggest 1-Methoxyisoquinolin-4-amine might interact with purinergic receptors.
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